rel-(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol
Overview
Description
rel-(1R,2R,5S)-Bicyclo[310]hexan-2-ol is a bicyclic organic compound characterized by its unique three-dimensional structure This compound is notable for its rigid bicyclo[310]hexane framework, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a suitably substituted cyclohexane derivative. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
rel-(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rel-(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into certain enzyme active sites or receptor binding pockets, potentially modulating their activity. The hydroxyl group can form hydrogen bonds with target molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,5S)-5-Isopropyl-2-methylbicyclo[3.1.0]hexan-2-ol: This compound shares a similar bicyclic structure but has different substituents, leading to distinct chemical properties.
(1R,5S)-1-(m-Tolyl)-3-oxabicyclo[3.1.0]hexan-2-one: Another bicyclic compound with a different functional group, which affects its reactivity and applications.
Uniqueness
rel-(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct reactivity and potential for hydrogen bonding. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-2-1-4-3-5(4)6/h4-7H,1-3H2/t4-,5+,6+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXESCHCZVDAYPL-KVQBGUIXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2[C@@H]1C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473401 | |
Record name | AG-G-94544 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741676-78-8 | |
Record name | AG-G-94544 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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